molecular formula C10H22N2 B13797814 1-Butyl-2-isopropylimidazolidine

1-Butyl-2-isopropylimidazolidine

Cat. No.: B13797814
M. Wt: 170.30 g/mol
InChI Key: PBYIKBYRXJBJPW-UHFFFAOYSA-N
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Description

1-Butyl-2-isopropylimidazolidine is a heterocyclic organic compound with the molecular formula C₁₀H₂₂N₂. It belongs to the class of imidazolidines, which are five-membered rings containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-isopropylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-isopropylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Formation of corresponding imidazolidinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazolidines.

Scientific Research Applications

1-Butyl-2-isopropylimidazolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-2-isopropylimidazolidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolidine
  • 1-Butyl-2-methylimidazolidine
  • 1-Butyl-2-ethylimidazolidine

Comparison: 1-Butyl-2-isopropylimidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other imidazolidines may not be as effective.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-butyl-2-propan-2-ylimidazolidine

InChI

InChI=1S/C10H22N2/c1-4-5-7-12-8-6-11-10(12)9(2)3/h9-11H,4-8H2,1-3H3

InChI Key

PBYIKBYRXJBJPW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCNC1C(C)C

Origin of Product

United States

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